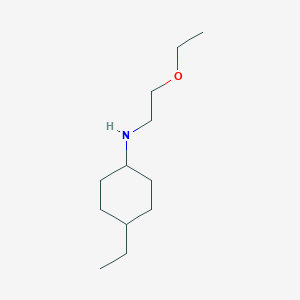

N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine

Description

Properties

Molecular Formula |

C12H25NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine |

InChI |

InChI=1S/C12H25NO/c1-3-11-5-7-12(8-6-11)13-9-10-14-4-2/h11-13H,3-10H2,1-2H3 |

InChI Key |

ALXIADMKGZLMJN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)NCCOCC |

Origin of Product |

United States |

Preparation Methods

Alkylation of 4-Ethylcyclohexan-1-amine with 2-Ethoxyethyl Halides

Another method involves nucleophilic substitution where 4-ethylcyclohexan-1-amine is alkylated with 2-ethoxyethyl halides (e.g., 2-ethoxyethyl bromide or chloride).

-

$$

\text{4-Ethylcyclohexan-1-amine} + \text{2-Ethoxyethyl bromide} \rightarrow \text{N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine}

$$ -

- Use of a base (e.g., K2CO3 or NaOH) to deprotonate the amine and enhance nucleophilicity.

- Solvents such as acetone, acetonitrile, or ethanol.

- Controlled temperature to avoid overalkylation leading to tertiary amines.

- Reaction times vary from several hours to overnight.

-

- This method requires careful control to prevent multiple alkylations.

- Purification may involve extraction and chromatographic techniques.

This approach is consistent with classical alkylation methods for secondary amine synthesis, where a nitrogen nucleophile attacks an alkyl electrophile.

Catalytic Hydrogenation of Nitrile Precursors

A more industrially scalable method involves the catalytic hydrogenation of nitrile intermediates derived from cyclohexane derivatives.

-

- Preparation of 4-ethylcyclohexanecarbonitrile or related nitrile precursors.

- Catalytic hydrogenation using Ni-Pd alloy catalysts under hydrogen pressure (1–5 MPa) at 50–120 °C.

- Subsequent reaction with 2-ethoxyethyl halides or direct reductive amination to afford the target secondary amine.

-

- High conversion rates (yields up to 96.5% reported for related cyclohexylamines).

- Suitable for industrial scale due to fewer steps and cost-effectiveness.

- Use of saturated NaOH ethanol solutions for product isolation and purification.

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Ethylcyclohexanecarbonitrile + HBr (30%) | 40 | Atmospheric | 1–2 | Intermediate formed |

| 2 | Ni-Pd alloy catalyst + H2 | 50–120 | 1–5 | 1–2 | 1-Bromoamine intermediate |

| 3 | Saturated NaOH ethanol solution | 80–150 | Atmospheric | 1–2 | Final amine product (~96.5%) |

This process is analogous to the preparation of cyclohexenyl ethylamines described in patent literature, highlighting its applicability to structurally similar amines.

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Reductive Amination | High selectivity, mild conditions, versatile | Requires reducing agents, potential side reactions | 70–90 | Laboratory to industrial |

| Alkylation of Amine with Halide | Simple reagents, direct approach | Risk of overalkylation, purification challenges | 60–80 | Moderate |

| Catalytic Hydrogenation of Nitriles | High yield, industrially scalable, cost-effective | Requires high pressure equipment, catalyst handling | >95 | Industrial |

Solvent Effects: Polar aprotic solvents like 1,4-dioxane and protic solvents like methanol influence reaction rates and yields. For reductive amination, methanol is commonly preferred.

Catalyst Selection: Ni-Pd alloy catalysts provide efficient hydrogenation with good selectivity and conversion rates for nitrile hydrogenation.

Reaction Temperature and Pressure: Elevated temperatures (50–150 °C) and pressures (1–5 MPa) enhance hydrogenation rates but require careful control to avoid side reactions.

Reaction Time: Typically 1–2 hours per step in multi-step processes; longer times may increase yield but also by-products.

Water Management: In oxidative and reductive reactions involving amines, controlling water content is critical to prevent overoxidation or hydrolysis.

The preparation of this compound can be effectively achieved through several synthetic routes. Reductive amination of 4-ethylcyclohexanone with 2-ethoxyethylamine is a versatile and widely used laboratory method. Alkylation of 4-ethylcyclohexan-1-amine with 2-ethoxyethyl halides offers a direct alternative but requires careful control to avoid overalkylation. For industrial production, catalytic hydrogenation of nitrile precursors using Ni-Pd alloy catalysts under hydrogen pressure provides a high-yield, cost-effective process. Optimization of solvent, temperature, pressure, and catalyst choice is crucial for maximizing yield and purity.

This comprehensive analysis integrates data from patent literature, peer-reviewed research, and fundamental organic synthesis principles to provide a professional and authoritative overview of the preparation methods of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine is a chemical compound with the molecular formula . It is also known by its IUPAC name, this compound .

Chemical Properties

Potential Applications

Based on the search results, this compound is primarily used as a building block in chemical synthesis . However, the search results also point to potential applications of related compounds as inhibitors of kinases and CO2 capture solvents.

- Building Blocks for Research: this compound can serve as a building block for various research purposes .

- Inhibitors of Interleukin-1 Receptor-Associated Kinases (IRAK): Research indicates that compounds can act as inhibitors of one or more IRAK protein kinases, particularly IRAK-1 and IRAK-4, which are involved in immune and inflammatory responses . These kinases mediate cellular responses, and their inhibition may be useful in treating autoimmune, inflammatory, bone, metabolic, neurological, neurodegenerative, and cardiovascular diseases, as well as cancer, allergies, asthma, Alzheimer’s disease, and hormone-related diseases .

- Water-Lean Amine-Based Solvent: Derivatives of ethoxyethylamine have been developed as water-lean amine-based solvents for post-combustion CO2 capture . For example, N-(2-ethoxyethyl)-3-morpholinopropan-1-amine (2-EEMPA) is one such solvent .

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound’s effects are mediated through these interactions, which can modulate biological processes and pathways.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table compares key structural and molecular features of N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine with related compounds:

Key Observations :

- Substituent Effects: The ethoxyethyl group in the target compound enhances hydrophilicity compared to purely aliphatic substituents (e.g., ethyl or cyclohexyl) but is less polar than phenoxyethoxy groups .

- Steric Hindrance : The 4-ethyl group on the cyclohexane ring introduces moderate steric bulk, similar to 4-methyl analogs, but less than phenyl-substituted derivatives .

Physicochemical Properties

- Solubility : The ethoxyethyl chain likely improves water solubility compared to N-ethyl-1-phenylcyclohexan-1-amine (which is more lipophilic due to the aromatic ring) but less than compounds with hydroxyl or carboxyl groups .

- Boiling/Melting Points: The flexible ethoxyethyl substituent may lower melting points relative to rigid aromatic analogs.

Biological Activity

N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Profile

This compound is characterized by its unique structure, which influences its interaction with biological targets. The compound's chemical formula is and it features a cyclohexane ring substituted with an ethyl group and an ethoxyethyl amine moiety. This structure is believed to play a significant role in its biological activity.

The biological activity of this compound primarily involves modulation of intracellular signaling pathways, particularly those mediated by protein kinases. Research indicates that this compound may act as an inhibitor of interleukin-1 receptor-associated kinases (IRAKs), which are crucial in inflammatory responses and immune system regulation . By inhibiting these kinases, the compound could potentially reduce inflammation and provide therapeutic benefits in autoimmune diseases.

Antidepressant Activity

Recent studies have suggested that derivatives of this compound exhibit antidepressant-like effects . In animal models, these compounds demonstrated significant reductions in depressive behaviors, indicating their potential as novel antidepressants .

Anti-inflammatory Properties

The compound's ability to inhibit IRAK pathways suggests it may possess anti-inflammatory properties. This is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory disorders where excessive kinase activity contributes to disease pathology .

Case Studies

- Study on IRAK Inhibition : A study published in the Journal of Medicinal Chemistry evaluated several IRAK inhibitors, including this compound. The findings indicated that the compound effectively reduced pro-inflammatory cytokine production in vitro, supporting its potential application in treating inflammatory diseases .

- Behavioral Studies : In a behavioral pharmacology study, researchers assessed the antidepressant effects of various amine derivatives, including this compound. Results showed significant improvements in forced swim test scores, suggesting enhanced mood-related behaviors .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.